1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

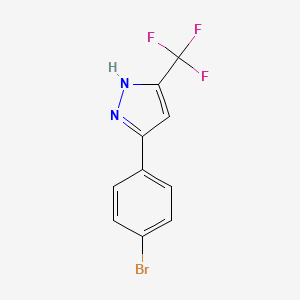

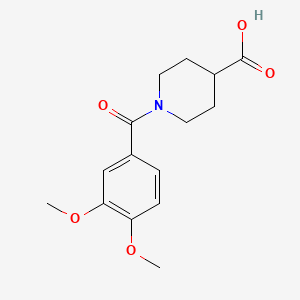

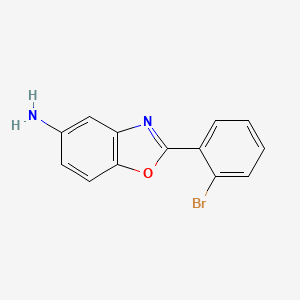

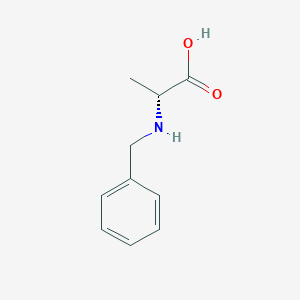

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C17H23NO3 and a molecular weight of 289.37 . It is also identified by the CAS number 593261-87-1 .

Molecular Structure Analysis

The molecular structure of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid consists of 17 carbon atoms, 23 hydrogen atoms, and 3 oxygen atoms . The structure includes a piperidine ring, which is a six-membered ring with one nitrogen atom, and a carboxylic acid group .Chemical Reactions Analysis

While specific chemical reactions involving 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid are not available, similar compounds often participate in reactions such as condensation, substitution, and elimination .Physical And Chemical Properties Analysis

1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid has a molecular weight of 289.37 . Unfortunately, other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources .Applications De Recherche Scientifique

Peptide Synthesis

This compound is used as a building block in peptide synthesis. Its tert-butyl group serves as a protective group for carboxylic acids, which can be removed under acidic conditions after the peptide chain is formed .

Medicinal Chemistry

In medicinal chemistry, it’s utilized for the synthesis of potential pharmacologically active molecules. Its piperidine ring is a common motif in drug molecules, and the tert-butylbenzoyl group can be modified to create new compounds with desired biological activities .

Material Science

The tert-butylbenzoyl group can also be used in material science research, particularly in the development of new polymers. Its bulky nature can influence the physical properties of the resulting material .

Organic Synthesis

As an organic synthesis intermediate, this compound can undergo various chemical reactions to produce a wide range of organic products. It can be used in cross-coupling reactions to create complex organic molecules .

Analytical Chemistry

In analytical chemistry, it can serve as a standard or reference compound due to its well-defined purity and properties. It can help in calibrating instruments or validating analytical methods .

Protein Degradation Research

This compound is valuable in the field of targeted protein degradation. The piperidine moiety can act as a linker in the development of PROTACs (Proteolysis Targeting Chimeras), which are designed to induce the degradation of specific proteins .

Catalysis

It can be used as a ligand or a catalyst precursor in various catalytic reactions. The piperidine ring can coordinate to metals and influence the outcome of catalytic processes .

Bioconjugation

In bioconjugation studies, it can be used to link biomolecules with other chemical entities. The carboxylic acid group allows for the formation of stable amide bonds with amines present on biomolecules .

Mécanisme D'action

Result of Action

The molecular and cellular effects of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid’s action are currently unknown

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 1-(4-Tert-butylbenzoyl)piperidine-4-carboxylic acid is an important area of study . Factors such as pH, temperature, and the presence of other molecules can significantly impact the activity of the compound.

Propriétés

IUPAC Name |

1-(4-tert-butylbenzoyl)piperidine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO3/c1-17(2,3)14-6-4-12(5-7-14)15(19)18-10-8-13(9-11-18)16(20)21/h4-7,13H,8-11H2,1-3H3,(H,20,21) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJBSXVBIXHZPGO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80352897 |

Source

|

| Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

593261-87-1 |

Source

|

| Record name | 1-(4-tert-Butylbenzoyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80352897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Fluorobenzyl)thio]benzoic acid](/img/structure/B1331263.png)

![[1-(Furan-2-yl)ethylideneamino]thiourea](/img/structure/B1331275.png)

![2-(4-Fluorophenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B1331280.png)